N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS No.: 1251686-99-3
Cat. No.: VC4933885
Molecular Formula: C22H21FN4O2S
Molecular Weight: 424.49
* For research use only. Not for human or veterinary use.
![N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide - 1251686-99-3](/images/structure/VC4933885.png)
CAS No. | 1251686-99-3 |
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Molecular Formula | C22H21FN4O2S |
Molecular Weight | 424.49 |
IUPAC Name | N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Standard InChI | InChI=1S/C22H21FN4O2S/c1-3-17-10-12-19(13-11-17)27(15-18-7-4-5-8-20(18)23)30(28,29)21-9-6-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3 |
Standard InChI Key | SWMCLCCAKXLSDA-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that falls within the category of sulfonamides. It features a unique triazolo-pyridine core structure, which is known for its diverse biological activities. The compound's molecular formula is C19H20FN3O2S, and it has a molecular weight of approximately 397.46 g/mol.
Synthesis and Characterization
The synthesis of this compound involves multiple steps that typically include:
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Formation of the Triazolo-Pyridine Core: This step often utilizes triazole derivatives and pyridine precursors under controlled conditions.
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Sulfonamide Formation: The introduction of the sulfonamide group generally requires specific solvents such as dioxane or dimethylformamide (DMF) and bases like triethylamine to facilitate the reaction.
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Purification: Post-synthesis purification is crucial to achieve high yields and purity levels.
The following table summarizes key synthesis parameters:
Parameter | Details |
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Solvents Used | Dioxane, DMF |
Base Used | Triethylamine |
Reaction Conditions | Mild temperatures |
Yield | Optimally high (specific values may vary) |
Biological Activity and Mechanism of Action
Research indicates that compounds similar to N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl- triazolo[4,3-a]pyridine-8-sulfonamide exhibit significant biological activities, including:
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Antimicrobial Properties: Preliminary studies suggest potential efficacy against various bacterial strains.
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Anticancer Activity: The compound may inhibit enzymes crucial for cell proliferation and survival, indicating its potential as a therapeutic agent in oncology.
The mechanism of action likely involves interactions with specific biological targets such as enzymes or receptors influenced by the triazole moiety.
Applications in Medicinal Chemistry
Given its structural characteristics and biological activities, this compound shows promise in various applications:
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Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting infections or cancer.
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Research Tool: It can serve as a lead compound in medicinal chemistry research aimed at exploring similar triazolo-pyridine derivatives.
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